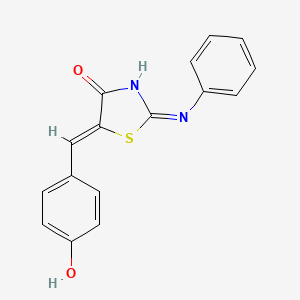![molecular formula C24H18N4O2S B12135148 14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6'-10aH-benzo[e]2-pyr azolino[1,5-c]1,3-oxazine]-2-one](/img/structure/B12135148.png)
14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6'-10aH-benzo[e]2-pyr azolino[1,5-c]1,3-oxazine]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two cyclic systems are connected through a single carbon atom. The presence of multiple heterocyclic rings, including thiazolidine, pyrazoline, and oxazine, makes this compound particularly interesting for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-pyridylmethylene with thiazolidine derivatives, followed by cyclization with benzo[e]pyrazoline and oxazine intermediates. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Applications De Recherche Scientifique
14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indeno[1,2-b]quinoxalines: Known for their biological activities and structural complexity.
Thiazole Derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.
Pyrazoline Derivatives: Studied for their potential therapeutic effects and unique chemical properties.
Propriétés
Formule moléculaire |
C24H18N4O2S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(5'Z)-2-phenyl-5'-(pyridin-3-ylmethylidene)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one |
InChI |
InChI=1S/C24H18N4O2S/c29-23-26-24(22(31-23)13-16-7-6-12-25-15-16)28-20(18-10-4-5-11-21(18)30-24)14-19(27-28)17-8-2-1-3-9-17/h1-13,15,20H,14H2,(H,26,29)/b22-13- |
Clé InChI |
MKYKGTUYIKLERV-XKZIYDEJSA-N |
SMILES isomérique |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CN=CC=C6)/SC(=O)N4 |
SMILES canonique |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CN=CC=C6)SC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butyl-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12135068.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12135072.png)

![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B12135084.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135103.png)

![(2Z)-2-(2-butoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12135115.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxyphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135122.png)

![3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135126.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12135130.png)
![2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]-](/img/structure/B12135144.png)
![N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135147.png)
